molecular formula C9H10ClNO4 B8431509 3-Chloro-5,6-dimethoxyanthranilic acid

3-Chloro-5,6-dimethoxyanthranilic acid

Cat. No. B8431509
M. Wt: 231.63 g/mol
InChI Key: SJJAMGRILBSQFW-UHFFFAOYSA-N
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Patent
US04658054

Procedure details

A mixture of 2,4 g (97.3 mmol) of 2-carbomethoxy-6-chloro-N,N-diacetyl-3,4-dimethoxyaniline and 20 mL of 2N sodium hydroxide was refluxed 3.5 hours. The solution was treated with Darco and neutralized with 5 mL of glacial acetic acid. Upon cooling, the product crystallized and was collected by filtration to yield 0.6 g (36%) of a fluffy yellow solid, mp 140°-142° C. NMR (CDCl3) δ 3.82 (s, 3H, OCH3), 4.03 (s, 3H, OCH3). 7.15 (s, 1H, ArH).
Name
2-carbomethoxy-6-chloro-N,N-diacetyl-3,4-dimethoxyaniline
Quantity
97.3 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:17]([O:18][CH3:19])=[C:16]([O:20][CH3:21])[CH:15]=[C:14]([Cl:22])[C:6]=1[N:7](C(=O)C)C(=O)C)([O:3]C)=[O:2].[OH-].[Na+].C>C(O)(=O)C>[Cl:22][C:14]1[CH:15]=[C:16]([O:20][CH3:21])[C:17]([O:18][CH3:19])=[C:5]([C:1]([OH:3])=[O:2])[C:6]=1[NH2:7] |f:1.2|

Inputs

Step One
Name
2-carbomethoxy-6-chloro-N,N-diacetyl-3,4-dimethoxyaniline
Quantity
97.3 mmol
Type
reactant
Smiles
C(=O)(OC)C1=C(N(C(C)=O)C(C)=O)C(=CC(=C1OC)OC)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the product crystallized
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(C(=O)O)=C(C(=C1)OC)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 2.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.